molecular formula C5H9ClF5NS B6590834 3-Pentafluoroethylsulfanyl-propylamine hydrochloride CAS No. 1208080-59-4

3-Pentafluoroethylsulfanyl-propylamine hydrochloride

Cat. No.: B6590834
CAS No.: 1208080-59-4
M. Wt: 245.64 g/mol
InChI Key: WFOFKUQFOHWTPT-UHFFFAOYSA-N
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Description

3-Pentafluoroethylsulfanyl-propylamine hydrochloride: is a chemical compound with the molecular formula C5H8F5NS·HCl and a molecular weight of 245.642 . It is known for its unique structure, which includes a pentafluoroethylsulfanyl group attached to a propylamine backbone. This compound is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentafluoroethylsulfanyl-propylamine hydrochloride typically involves the reaction of pentafluoroethylsulfanyl chloride with propylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Pentafluoroethylsulfanyl-propylamine hydrochloride can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pentafluoroethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry: 3-Pentafluoroethylsulfanyl-propylamine hydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological systems. It can be incorporated into peptides or proteins to investigate their stability and interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs with improved pharmacokinetic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-Pentafluoroethylsulfanyl-propylamine hydrochloride involves its interaction with molecular targets through its pentafluoroethylsulfanyl group. This group can form strong interactions with various biological molecules, affecting their function and stability. The compound can also participate in chemical reactions that modify the structure and activity of target molecules.

Comparison with Similar Compounds

  • 3,3,3-Trifluoropropylamine hydrochloride
  • 3,3,3-Trifluoro-1-propylamine hydrochloride
  • 3,3,3-Trifluoro-1-aminopropane hydrochloride

Comparison: 3-Pentafluoroethylsulfanyl-propylamine hydrochloride is unique due to the presence of the pentafluoroethylsulfanyl group, which imparts distinct chemical and physical properties. Compared to similar compounds with trifluoropropyl groups, it exhibits enhanced stability and reactivity, making it more suitable for specific applications in research and industry.

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F5NS.ClH/c6-4(7,8)5(9,10)12-3-1-2-11;/h1-3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOFKUQFOHWTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CSC(C(F)(F)F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336810
Record name 3-[(Perfluoroethyl)thio]-1-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286743-87-0
Record name 1-Propanamine, 3-[(1,1,2,2,2-pentafluoroethyl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286743-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Perfluoroethyl)thio]-1-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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